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Compound of Interest

Compound Name: GLPG1837

Cat. No.: B607657

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular interactions of GLPG1837, a
potent and reversible potentiator of the Cystic Fibrosis Transmembrane Conductance
Regulator (CFTR). GLPG1837 has been investigated as a therapeutic agent for cystic fibrosis
(CF), a genetic disorder caused by mutations in the CFTR gene. This document details the
mechanism of action, binding sites, and the experimental methodologies used to elucidate
these interactions, presenting quantitative data in a structured format and visualizing key
concepts through diagrams.

Mechanism of Action

GLPG1837 acts as a CFTR potentiator, meaning it enhances the channel gating function of the
CFTR protein that is already present at the cell surface.[1][2] This action increases the
probability of the channel being in an open state, thereby facilitating the transepithelial
transport of chloride and bicarbonate ions.[1][3] This is particularly relevant for CF-causing
mutations that impair channel gating (Class Ill mutations), such as the G551D mutation, and for
mutations that reduce channel conductance (Class IV mutations), like the R117H mutation.[1]

Studies have demonstrated that GLPG1837 shares a common mechanism of action and a
common or overlapping binding site with another well-characterized CFTR potentiator, ivacaftor
(VX-770).[4][5][6] This is supported by evidence showing that the effects of GLPG1837 and
ivacaftor are not additive when used in combination.[6] The potentiation of CFTR gating by
GLPG1837 is independent of nucleotide-binding domain (NBD) dimerization and ATP
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hydrolysis, which are critical steps in the normal gating cycle of CFTR.[4] Instead, GLPG1837
is thought to allosterically modulate the channel by binding to a site distinct from the ATP-
binding sites, thereby stabilizing the open conformation of the channel.[4]

Binding Sites and Molecular Interactions

In silico molecular docking studies have been instrumental in identifying potential binding sites
for GLPG1837 on the CFTR protein. These studies predicted five potential binding sites, with
the two top-scoring sites located at the interface between the two transmembrane domains
(TMDs) of CFTR.[5][7][8][9] These have been designated as Site | and Site IIN.[7][9]

Site | is composed of the amino acid residues Asp924 (in transmembrane helix 8), Asn1138,
and Ser1141 (both in transmembrane helix 12).[5][7][8][9] It is hypothesized that the pyrazole
ring of GLPG1837 forms hydrogen bonds with the side chain of Asp924.[7]

Site IIN involves a cluster of hydrophobic and aromatic residues: Phe229, Phe236, Tyr304,
Phe312, and Phe931.[5][7][8][9] This site is located on the lateral surface of the TMDs,
suggesting a potential interaction with the lipid bilayer.[7]

Experimental validation through site-directed mutagenesis and electrophysiological recordings
has provided evidence supporting the relevance of these predicted sites.[7]

Quantitative Data on GLPG1837 Interactions

The following tables summarize the quantitative data on the potency and efficacy of GLPG1837
in potentiating various CFTR mutants. The data is primarily presented as EC50 values, which
represent the concentration of GLPG1837 required to elicit a half-maximal response.

Table 1: Potency of GLPG1837 on Different CFTR Genotypes
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CFTR Mutant EC50 Cell Type Assay Reference
F508del 3nM Not specified Not specified [10]
G551D 339 nM Not specified Not specified [10]
G551D 181 nM Not specified Not specified [10]
Wild-Type 88 nM Not specified Reporter Assay [11]
F508del 3 nM Not specified Reporter Assay [11]
G551D 339 nM Not specified Reporter Assay [11]

Patient-derived
F508del/G551D 159 nM bronchial TECC [11]

epithelial cells

Table 2: Effect of Mutations in Predicted Binding Sites on the Apparent Affinity of GLPG1837

CFTR Mutant EC50 (pM) Fold Change Binding Site Reference
vs. WT
Wild-Type 0.26 + 0.04 - - [8]
D924E 0.71£0.07 t 2.7 Site | [8]
D924N 2.29+0.78 1 8.8 Site | [8]
Q237A 0.92 £+ 0.32 1 3.5 Site I [7]
D993A 0.36 + 0.04 1.4 Site Il [7]
S1149A 0.16 + 0.03 10.6 Site 1l [7]
S182A 0.22 £0.04 ~1 Site IV [7]
S263A 0.27 +0.05 ~1 Site IV [7]
K190A 0.08 £ 0.01 1 0.3 Site Il [8]
T360A 0.12 +0.01 105 Site Il [8]
S364A 0.18 + 0.01 10.7 Site Il [8]
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Table 3: Effect of Second-Site Mutations on GLPG1837 Affinity in G551D-CFTR

CFTR Mutant EC50 (pM) Fold Change Binding Site Reference
vs. G551D
G551D 2.19+0.33 - - [8]
N1138L/G551D 0.08 + 0.02 1 27.4 Site | [8]
N1138F/G551D 0.16 £ 0.05 1 13.7 Site | [8]
N1138Y/G551D 0.40£0.10 155 Site | [8]
S1141K/G551D  0.26 + 0.02 184 Site | [7]
S1141R/G551D 0.51 £0.13 143 Site | [7]
S1141T/G551D 1.74+0.31 11.3 Site | [7]

Experimental Protocols
In Silico Molecular Docking

» Objective: To predict the binding sites of GLPG1837 on the human CFTR (hCFTR) protein.
[7]

» Methodology:
o A homology model of hCFTR is used as the target protein structure.[7]
o The AutoDock Vina program is employed to perform the docking calculations.[7]

o The entire transmembrane domain of the CFTR model is defined as the search space for
potential binding pockets.

o The docking results are ranked based on their energy scores, with more negative scores
indicating a higher predicted binding affinity.[12]

o The top-ranked binding poses and their corresponding interacting amino acid residues are
then analyzed.[12]
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Site-Directed Mutagenesis

o Objective: To experimentally validate the importance of the amino acid residues identified in
the docking studies for GLPG1837 binding.[7]

o Methodology:
o Plasmids containing the cDNA for wild-type or mutant CFTR are used as templates.

o Specific mutations (e.g., alanine substitutions) are introduced into the CFTR sequence at
the desired positions using techniques like the QuikChange Site-Directed Mutagenesis Kit.

o The mutated plasmids are then sequenced to confirm the presence of the intended
mutation and the absence of any unintended mutations.

o These plasmids are then used to transfect cell lines for functional assays.

Electrophysiology (Inside-Out Patch Clamp)

¢ Objective: To measure the effect of GLPG1837 on the ion channel activity of wild-type and
mutant CFTR.[7]

o Methodology:
o Cells expressing the CFTR channel of interest are cultured.

o An inside-out patch of the cell membrane containing the CFTR channels is excised using
a glass micropipette.

o The patch is perfused with a solution containing ATP and the catalytic subunit of protein
kinase A (PKA) to activate the CFTR channels.[7]

o Macroscopic or single-channel currents are recorded at a constant holding potential.

o GLPG1837 at various concentrations is then added to the perfusing solution, and the
change in CFTR current is measured to determine the dose-response relationship and
calculate the EC50.[7]
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Yellow Fluorescent Protein (YFP) Halide Assay

o Objective: A cell-based assay to screen for and characterize CFTR modulators.[2]

o Methodology:

o

HEK?293 or CFBE41o0- cells are co-transfected with plasmids encoding the CFTR mutant
of interest and a halide-sensitive YFP.[2][10]

o The cells are seeded in 96-well plates.[2][10]

o The cells are then treated with a CFTR activator like forskolin and varying concentrations
of GLPG1837.[2][10]

o The influx of halide ions (e.qg., iodide) through the activated CFTR channels quenches the
YFP fluorescence.

o The rate of fluorescence quenching is proportional to the CFTR channel activity, allowing
for the determination of GLPG1837's potency.

Visualizations
Signaling Pathway: CFTR Gating Potentiation by
GLPG1837
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Caption: Allosteric modulation of CFTR by GLPG1837, leading to channel potentiation.

Experimental Workflow: Characterizing GLPG1837-CFTR
Interaction
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Caption: Workflow for identifying and validating the molecular interactions of GLPG1837.

Logical Relationship: Proposed Binding Sites of
GLPG1837 on CFTR

Caption: The two primary proposed binding sites for GLPG1837 at the TMD interface of CFTR.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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